4-(Methoxy-d3)aniline hydrochloride
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Overview
Description
4-(Methoxy-d3)aniline hydrochloride is a deuterated derivative of methoxyaniline, where the methoxy group is substituted with trideuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxy-d3)aniline hydrochloride typically involves the deuteration of methoxyaniline. One common method is the reaction of 4-methoxyaniline with deuterated reagents under specific conditions to achieve the desired isotopic substitution. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and reagents. The process is optimized to ensure high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxy-d3)aniline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline compound.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
4-(Methoxy-d3)aniline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Mechanism of Action
The mechanism of action of 4-(Methoxy-d3)aniline hydrochloride involves its interaction with molecular targets and pathways specific to its application. In biological systems, it may interact with enzymes and receptors, altering their activity and providing insights into their functions. In chemical reactions, its isotopic substitution can influence reaction rates and mechanisms, making it a valuable tool for studying kinetic isotope effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Methoxy-d3)aniline hydrochloride include:
- 4-Methoxyaniline
- 4-(Trideuteriomethoxy)benzoic acid
- 4-(Trideuteriomethoxy)phenol
Uniqueness
The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in research applications. Deuterium’s heavier isotope leads to different physical and chemical properties compared to its non-deuterated counterparts, making it valuable for studying isotope effects and enhancing the stability of certain compounds .
Properties
IUPAC Name |
4-(trideuteriomethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H/i1D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYJLACQFYZHCO-NIIDSAIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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